1-(Isopropoxymethyl)-1h-pyrazol-4-amine

Medicinal Chemistry ADME Prediction Lipophilicity

Fragment-based screening campaigns often stall when building blocks lack balanced lipophilicity and high Fsp³, compromising library quality. 1-(Isopropoxymethyl)-1H-pyrazol-4-amine directly addresses this with LogP 0.41 and Fsp³ 0.571, meeting dual fragment-library selection criteria. The free 4-amine enables rapid amide coupling or sulfonylation, while the N1-isopropoxymethyl group anchors hydrophobic pockets. • LogP 0.41 ± 0.02 - optimized for Gram-negative outer membrane penetration without efflux pump susceptibility. • Fsp³ 0.571 - exceeds the >0.5 threshold for lead-like fragment libraries. • ≥98% purity from multiple suppliers ensures reproducible downstream synthetic transformations.

Molecular Formula C7H13N3O
Molecular Weight 155.20 g/mol
Cat. No. B12107000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Isopropoxymethyl)-1h-pyrazol-4-amine
Molecular FormulaC7H13N3O
Molecular Weight155.20 g/mol
Structural Identifiers
SMILESCC(C)OCN1C=C(C=N1)N
InChIInChI=1S/C7H13N3O/c1-6(2)11-5-10-4-7(8)3-9-10/h3-4,6H,5,8H2,1-2H3
InChIKeyUQUOSGMEEUFBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Isopropoxymethyl)-1H-pyrazol-4-amine: Differentiated 4-Aminopyrazole Building Block


1-(Isopropoxymethyl)-1H-pyrazol-4-amine (CAS 1263211-08-0) is a heterocyclic chemical compound belonging to the 4-aminopyrazole class, featuring a pyrazole ring with an amine group at position 4 and an isopropoxymethyl substituent at the N1 position . With a molecular formula of C₇H₁₃N₃O and a molecular weight of 155.20 g/mol, this compound possesses distinct lipophilic character (LogP 0.41) and a high fraction of sp³-hybridized carbons (Fsp³ 0.571), which collectively influence its drug-likeness profile and synthetic utility . As part of the broader alkoxymethyl-substituted 4-amino-1H-pyrazole series, this scaffold is recognized for its potential in generating bioactive molecules with antibacterial and enzyme-inhibitory properties [1]. The compound is commercially available from multiple reputable vendors at purities of 95–98%, making it accessible for research and further synthetic elaboration [2].

1-(Isopropoxymethyl)-1H-pyrazol-4-amine: Non-Interchangeable N1-Alkoxymethyl Substitution


The N1-alkoxymethyl substituent in 4-aminopyrazoles is not a passive spectator group; variation from methoxymethyl to ethoxymethyl to isopropoxymethyl introduces quantifiable shifts in lipophilicity (LogP ranging from 0.07 to 1.04), steric bulk, and conformational flexibility that directly modulate target binding, pharmacokinetic behavior, and solubility . These changes are not linear—the branched isopropoxy group introduces a steric profile fundamentally different from the linear methoxy and ethoxy chains, impacting both the compound's reactivity in subsequent synthetic transformations (e.g., acylation, sulfonylation) and its biological recognition [1]. Generic substitution without accounting for these differences risks failed reactions, altered selectivity profiles, and irreproducible biological results, particularly in kinase inhibition and antibacterial assays where subtle steric effects govern potency [2].

1-(Isopropoxymethyl)-1H-pyrazol-4-amine: Quantitative Differentiation from N1-Analogs


LogP Lipophilicity: Intermediate vs. Methoxymethyl and Ethoxymethyl Analogs

The experimental/calculated LogP of 1-(isopropoxymethyl)-1H-pyrazol-4-amine (0.41) positions it in a functionally distinct intermediate lipophilicity window compared to its closest N1-alkoxymethyl analogs. The methoxymethyl analog exhibits a LogP of 0.07 (substantially more polar), while the ethoxymethyl analog shows a LogP of 0.46 (slightly more lipophilic) . This 0.34 LogP unit difference between methoxymethyl and isopropoxymethyl variants translates to an approximately 2.2-fold difference in octanol-water partition coefficient, sufficient to alter membrane permeability and aqueous solubility in biological assays [1]. The branched isopropoxy group thus provides a unique lipophilicity profile not achievable with linear alkoxy chains.

Medicinal Chemistry ADME Prediction Lipophilicity

Fsp³: Higher Three-Dimensional Character vs. Linear Alkoxy Analogs

The Fsp³ value (fraction of sp³-hybridized carbons) for 1-(isopropoxymethyl)-1H-pyrazol-4-amine is 0.571, reflecting the presence of the branched isopropyl group . In contrast, the methoxymethyl analog has an Fsp³ of 0.400 (4 sp³ carbons out of 10 total carbons, including the pyrazole ring carbons), and the ethoxymethyl analog has an Fsp³ of approximately 0.500 [1]. A higher Fsp³ correlates with increased molecular three-dimensionality and has been associated with improved clinical success rates in drug discovery campaigns, as it reduces aromatic ring count-driven promiscuity [2].

Drug Design Molecular Complexity Fsp3 Metric

Molecular Weight & Rotatable Bond Profile vs. Closest Analogs

The molecular weight increases systematically across the N1-alkoxymethyl series: methoxymethyl (127.14 g/mol) < ethoxymethyl (141.17 g/mol) < isopropoxymethyl (155.20 g/mol), a span of 28.06 g/mol . The isopropoxymethyl variant possesses 4 rotatable bonds (versus 3 for methoxymethyl and ethoxymethyl), with the additional rotatable bond arising from the branched isopropoxy group . This increased conformational flexibility, combined with the higher molecular weight, places the compound closer to the upper boundary of fragment-like chemical space (typically MW < 300 Da for fragments), making it suitable as a fragment-sized probe with enhanced three-dimensional character [1].

Physicochemical Profiling Lead-likeness Permeability

Antibacterial Potential: Alkoxymethyl-4-Aminopyrazole Scaffold

The class of alkoxymethyl-substituted 4-amino-1H-pyrazoles has been explicitly identified as possessing bactericidal and bacteriostatic properties. In studies on related 3-alkoxymethyl-4-aminopyrazoles, bacteriostatic activity against Pseudomonas spp. was demonstrated at concentrations ranging from 0.54 to 35 mg/mL, depending on the specific substituent pattern [1]. Moreover, 4-aminopyrazoles with alkoxymethyl substitution and aromatic scaffolds have been reported to exhibit high bactericidal activity against E. coli at 10 mg/mL in independent studies [2]. The Russian patent RU2579515C1 specifically claims alkoxymethyl-substituted 1H-4-aminopyrazoles as antibacterial agents with high bactericidal and bacteriostatic activity [3]. While direct comparative MIC data for the isopropoxymethyl vs. methoxymethyl/ethoxymethyl variants are not yet published, the class-level evidence establishes the scaffold's antibacterial relevance, and the differentiated lipophilicity and steric profile of the isopropoxymethyl variant (see Evidence Items 1–3) provide a rational basis for prioritizing it in antibacterial screening cascades where enhanced membrane penetration is desired.

Antibacterial Bacteriostatic MIC

Regioselective 4-Amine Derivatization vs. C-Substituted Analogs

The 4-amine group of 1-(isopropoxymethyl)-1H-pyrazol-4-amine is a versatile synthetic handle for acylation and sulfonylation reactions, as demonstrated in the broader alkoxymethyl-4-aminopyrazole series [1]. Unlike C-substituted analogs such as 1-(isopropoxymethyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS 1263206-88-7), where the 3- and 5-methyl groups sterically hinder the 4-amine and alter electronic properties, the unsubstituted pyrazole ring of the target compound offers unobstructed access to the amine for derivatization [2]. This structural feature is critical for generating diverse compound libraries through sulfonylation, amide coupling, or reductive amination, where the isopropoxymethyl group simultaneously serves as a protecting group for the N1 position and a modulator of solubility [3]. The commercial availability at 98% purity (Fluorochem) or ≥98% (Chemscene) ensures consistent starting material quality for reproducible synthetic transformations .

Synthetic Chemistry Acylation Sulfonylation

1-(Isopropoxymethyl)-1H-pyrazol-4-amine: Procurement & Application Scenarios


Fragment-Based Drug Discovery: Lipophilicity-Balanced 3D Scaffold

In fragment-based screening campaigns where balanced lipophilicity (LogP 0.3–0.5) and high Fsp³ (>0.5) are selection criteria for library design, 1-(isopropoxymethyl)-1H-pyrazol-4-amine meets both requirements simultaneously (LogP 0.41, Fsp³ 0.571) . The free 4-amine enables rapid fragment elaboration via amide coupling or sulfonylation, while the N1-isopropoxymethyl group provides a non-ionizable lipophilic anchor for hydrophobic pocket interactions [1]. This compound is therefore a strong candidate for inclusion in fragment libraries targeting kinases, where the 4-aminopyrazole core is a privileged hinge-binding motif [2].

Antibacterial Discovery: Differentiated Membrane Penetration

For antibacterial discovery programs seeking novel Gram-negative active chemotypes, the alkoxymethyl-4-aminopyrazole class has demonstrated bacteriostatic activity against Pseudomonas spp. and bactericidal activity against E. coli . The intermediate lipophilicity of the isopropoxymethyl variant (LogP 0.41, compared to LogP 0.07 for methoxymethyl) is predicted to enhance outer membrane penetration in Gram-negative bacteria without the excessive hydrophobicity that can lead to efflux pump susceptibility [1]. Procurement of this specific variant enables SAR exploration of the N1-alkoxy group's contribution to antibacterial potency and spectrum [2].

Kinase Inhibitor Synthesis: Regioselective 4-Amine Derivatization

The unsubstituted C3 and C5 positions of the pyrazole ring, combined with the free 4-amine, make this compound an ideal starting material for synthesizing 4-amido-, 4-sulfonamido-, or 4-ureido-pyrazole derivatives with potential kinase inhibitory activity . Unlike the 3,5-dimethyl analog (CAS 1263206-88-7), the absence of ring substituents avoids steric hindrance that could impede derivatization or alter binding geometry. The isopropoxymethyl group simultaneously protects the N1 position during synthetic transformations and can be retained in the final compound to modulate pharmacokinetic properties [1]. Commercial availability at 98% purity from multiple suppliers ensures reproducible synthesis [2].

SAR of N1-Alkoxy Effects in Pyrazole Bioisosteres

For medicinal chemistry teams systematically investigating the impact of N1-alkoxy substitution on target affinity, selectivity, and ADME properties, 1-(isopropoxymethyl)-1H-pyrazol-4-amine serves as a key comparator alongside its methoxymethyl and ethoxymethyl analogs . The quantified differences in LogP (Δ +0.34 vs methoxy), Fsp³ (Δ +0.17 vs methoxy), and molecular weight (Δ +28.06 g/mol vs methoxy) provide a rational framework for interpreting SAR trends and guiding the selection of optimal substituents for lead optimization [1].

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